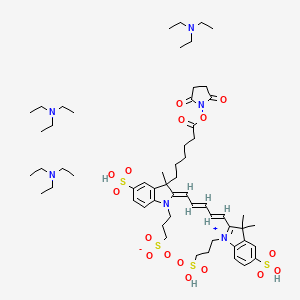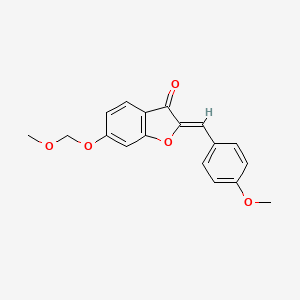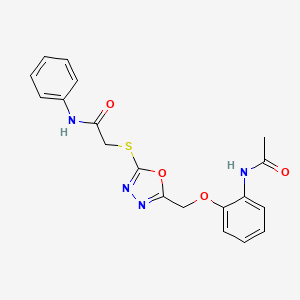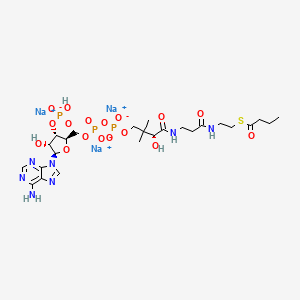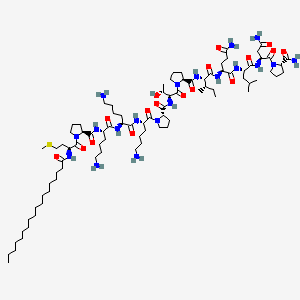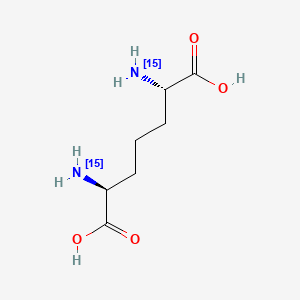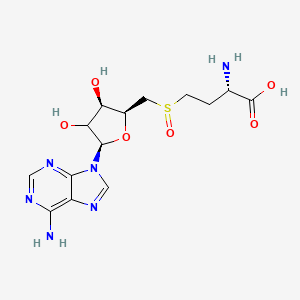
S-adenosylhomocysteine sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-adenosylhomocysteine sulfoxide is a derivative of S-adenosylhomocysteine, which is a product of enzymatic transmethylation reactions involving S-adenosylmethionine. This compound has garnered attention due to its role as an inhibitor in various biochemical processes, particularly those involving methyltransferases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
S-adenosylhomocysteine sulfoxide can be synthesized through the oxidation of S-adenosylhomocysteine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an aqueous solution, and the product is purified through chromatographic techniques .
Industrial Production Methods
The stability of the compound is maintained by storing it in neutral solutions containing stabilizing agents like thiodiglycol .
Analyse Chemischer Reaktionen
Types of Reactions
S-adenosylhomocysteine sulfoxide primarily undergoes oxidation reactions. It can also participate in substitution reactions where the sulfoxide group is replaced by other functional groups under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen peroxide, peracids, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or slightly acidic conditions to maintain the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized derivatives and substituted compounds, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
S-adenosylhomocysteine sulfoxide has several scientific research applications:
Wirkmechanismus
S-adenosylhomocysteine sulfoxide exerts its effects by inhibiting enzymes that utilize S-adenosylmethionine as a methyl donor. It acts as a competitive inhibitor, binding to the active site of these enzymes and preventing the methylation process. This inhibition can affect various molecular targets and pathways, including those involved in gene expression and protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-adenosylhomocysteine: The parent compound, which is also an inhibitor of methyltransferases.
S-adenosylmethionine: A methyl donor involved in numerous biochemical processes.
Se-adenosyl-L-selenohomocysteine selenoxide: An analog studied for its antibacterial properties.
Uniqueness
Its sulfoxide group provides distinct chemical properties that differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C14H20N6O6S |
|---|---|
Molekulargewicht |
400.41 g/mol |
IUPAC-Name |
(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfinyl]butanoic acid |
InChI |
InChI=1S/C14H20N6O6S/c15-6(14(23)24)1-2-27(25)3-7-9(21)10(22)13(26-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9-,10?,13+,27?/m0/s1 |
InChI-Schlüssel |
UCALNDAYBFUTCI-FHYXIRQRSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CS(=O)CC[C@@H](C(=O)O)N)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS(=O)CCC(C(=O)O)N)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



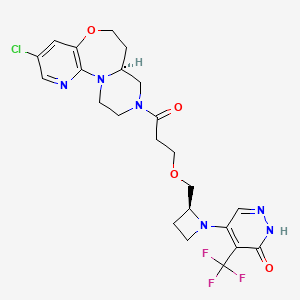
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)

